

5,6-Dihydrocyclopenta[b]thiophen-4-one molecular structure and formula

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Compound of Interest

Compound Name: 5,6-Dihydrocyclopenta[b]thiophen-4-one

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An In-Depth Technical Guide to **5,6-Dihydrocyclopenta[b]thiophen-4-one**: Structure, Synthesis, and Applications

Introduction

5,6-Dihydrocyclopenta[b]thiophen-4-one is a bicyclic heterocyclic ketone that merges a thiophene ring with a cyclopentanone ring. This fused scaffold, with the chemical formula C_7H_6OS , represents a core structure of significant interest in medicinal chemistry and materials science.^{[1][2]} The inherent properties of the electron-rich thiophene ring, combined with the reactivity of the ketone functional group, make this molecule a versatile building block for the synthesis of more complex chemical entities. Its rigid, nearly planar structure provides a valuable framework for designing novel therapeutic agents and functional organic materials.^[3]^[4]

This technical guide offers a comprehensive overview of **5,6-Dihydrocyclopenta[b]thiophen-4-one**, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular structure and physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, outline the necessary spectroscopic validation, and explore its current and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure and properties is fundamental to its application and manipulation in a research context.

Molecular Identity

The compound is systematically identified by a unique set of descriptors that define its chemical nature.

- Chemical Name: **5,6-Dihydrocyclopenta[b]thiophen-4-one**
- CAS Number: 5650-51-1[1][5]
- Molecular Formula: C₇H₆OS[1][2]
- Molecular Weight: 138.19 g/mol [1][6]
- Canonical SMILES: C1CC(=O)C2=C1SC=C2[1][2]

The core structure consists of a cyclopentane ring fused to the 'b' face of a thiophene ring. The ketone group is located at position 4 of the bicyclic system. Crystallographic studies of a closely related isomer confirm that this fused ring system is essentially planar, a characteristic that can influence molecular stacking in the solid state and interaction with biological targets.[3][4]

Physicochemical Data

The physical and chemical properties of **5,6-Dihydrocyclopenta[b]thiophen-4-one** dictate its handling, reactivity, and pharmacokinetic profile. The table below summarizes key quantitative data.

Property	Value	Source
Molecular Weight	138.19 g/mol	Biosynth[1]
Boiling Point	239.6 °C	Biosynth[1]
Flash Point	115 °C	Biosynth[1]
XLogP3 (Predicted)	1.7	ECHEMI[6]
Topological Polar Surface Area	45.3 Å ²	ECHEMI[6]
Appearance	Yellow Crystalline Powder (Analog)	Vulcanchem[7]

Part 2: Synthesis and Mechanistic Insights

The construction of the **5,6-Dihydrocyclopenta[b]thiophen-4-one** scaffold is most effectively achieved through an intramolecular electrophilic substitution reaction. The following protocol describes a robust and widely applicable method based on the principles of Friedel-Crafts acylation.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the C4-C3a bond, which is formed during the key cyclization step. This reveals a more linear precursor, 3-(thiophen-2-yl)propanoyl chloride, which itself derives from the corresponding carboxylic acid. This strategy is advantageous as it builds the fused ring system in the final step from a readily available thiophene starting material.

5,6-Dihydrocyclopenta[b]thiophen-4-one

Intramolecular
Friedel-Crafts Acylation

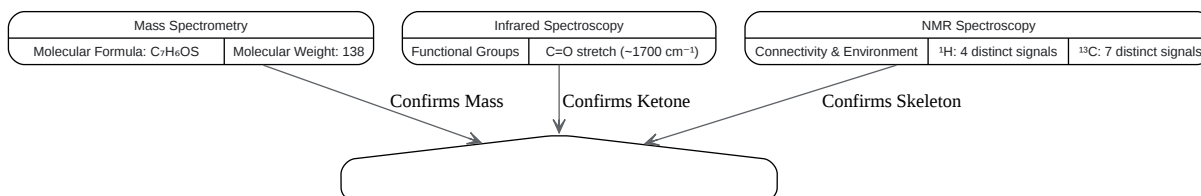
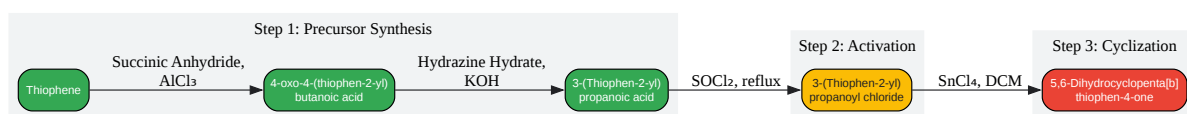
3-(Thiophen-2-yl)propanoyl chloride

Chlorination

3-(Thiophen-2-yl)propanoic acid

Acylation/Reduction or
Michael Addition

Thiophene



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